molecular formula C23H27N3O4 B2861294 methyl 4-({[(1-benzylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate CAS No. 953201-24-6

methyl 4-({[(1-benzylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate

Cat. No.: B2861294
CAS No.: 953201-24-6
M. Wt: 409.486
InChI Key: IRBIFIMOEOQBLM-UHFFFAOYSA-N
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Description

Methyl 4-({[(1-benzylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate is a synthetic small molecule characterized by a benzoate ester core modified with a carbamoylformamido linker and a 1-benzylpiperidin-4-ylmethyl substituent. This structure combines aromatic, amide, and heterocyclic moieties, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring lipophilic and hydrogen-bonding interactions . Its synthesis typically involves multi-step coupling reactions, as exemplified by methods for analogous compounds (e.g., benzyl ester deprotection and carbamoylation steps) .

Properties

IUPAC Name

methyl 4-[[2-[(1-benzylpiperidin-4-yl)methylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-30-23(29)19-7-9-20(10-8-19)25-22(28)21(27)24-15-17-11-13-26(14-12-17)16-18-5-3-2-4-6-18/h2-10,17H,11-16H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBIFIMOEOQBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[(1-benzylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate typically involves multiple steps. One common method starts with the preparation of the benzylpiperidine intermediate. This intermediate is then reacted with a benzoic acid derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts such as palladium or copper salts and solvents like glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

methyl 4-({[(1-benzylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

methyl 4-({[(1-benzylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: Researchers investigate its interactions with biological targets to understand its pharmacokinetics and pharmacodynamics.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.

    Catalysis: It is explored for its potential use as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of methyl 4-({[(1-benzylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Carbamoyl Groups

Several compounds share the methyl 4-(carbamoylamino)benzoate scaffold but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Key Structural Differences Biological Target/Activity Reference
Methyl 4-(carbamoylamino)benzoate Lacks benzylpiperidine and formamido linker Aquaporin-3/7 (AQP) inhibition
Ethyl 4-(carbamoylamino)benzoate Ethyl ester instead of methyl ester AQP inhibition (lower potency)
Methyl 4-((2-ethoxy-2-oxoethyl)carbamoyl)benzoate Ethoxy-oxoethyl substituent Prodrug activation studies
Methyl 4-({5-[(benzyloxy)carbamoyl]-2-chlorophenyl}carbamoyl)benzoate Chlorophenyl and benzyloxy groups HDAC8 proteolysis targeting

Key Observations :

Physicochemical Properties
  • Crystallinity : X-ray studies of methyl 4-(4-methylbenzamido)benzoate reveal planar aromatic systems and intermolecular C–H⋯π interactions, which may stabilize the target compound’s solid-state structure .

Biological Activity

Methyl 4-({[(1-benzylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound features a piperidine ring, a benzoate ester, and a carbamoyl group, which contribute to its biological activity. The molecular formula is C23H28N2O3C_{23}H_{28}N_2O_3, and it exhibits characteristics typical of compounds with central nervous system activity due to the presence of the piperidine moiety.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Muscarinic Receptor Modulation : The compound has been shown to act as a muscarinic receptor antagonist, specifically targeting M receptor subtypes. This action can be beneficial in treating conditions like overactive bladder, where modulation of smooth muscle contraction is necessary .
  • Enzyme Inhibition : It also exhibits potential as an enzyme inhibitor, which may contribute to its therapeutic effects in various biological systems.

Anticancer Potential

Research has indicated that derivatives of similar structures have demonstrated significant anticancer activity. For instance, benzamide derivatives have shown IC50 values ranging from 3.0 µM to 5.85 µM against various cancer cell lines, suggesting that this compound could possess similar properties .

Compound TypeIC50 Value (µM)Cancer Cell Line
Benzamide Derivative5.85MCF-7
Carbamoyl Derivative3.0A549

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects. Studies on related compounds have shown efficacy in models of neurodegenerative diseases, such as Alzheimer’s disease, indicating that this compound may also exhibit neuroprotective properties .

Case Studies

  • Muscarinic Antagonism : In a study focusing on muscarinic receptor antagonists, compounds structurally related to this compound were evaluated for their efficacy in reducing symptoms associated with overactive bladder. Results indicated significant improvement in muscle control without the common side effects associated with traditional treatments .
  • Anticancer Activity : A recent investigation into the anticancer properties of similar benzoate derivatives revealed promising results against human cancer cell lines (MCF-7 and A549). The study highlighted that modifications to the piperidine structure could enhance cytotoxicity, suggesting a direction for future drug design involving this compound .

Q & A

Q. What are the optimal synthetic routes for methyl 4-({[(1-benzylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate, and how can reaction conditions be optimized for high yield and purity?

The synthesis typically involves a multi-step process starting with 4-aminobenzoic acid derivatives. Key steps include:

  • Carbamoylation : Reacting the amine group with isocyanate derivatives (e.g., 1-benzylpiperidin-4-ylmethyl isocyanate) under anhydrous conditions with catalysts like triethylamine .
  • Esterification : Using methanol in the presence of acid catalysts (e.g., H₂SO₄) to form the methyl benzoate ester .
  • Optimization : Continuous flow reactors or automated synthesis systems improve yield and purity by precise temperature control (50–80°C) and inert atmospheres (N₂/Ar) to prevent hydrolysis .

Q. How can NMR and IR spectroscopy confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Verify the presence of the benzylpiperidinyl methylene protons (δ 3.2–3.8 ppm) and the ester carbonyl carbon (δ ~165 ppm) .
  • IR Spectroscopy : Identify carbamoyl C=O stretching (~1680 cm⁻¹) and ester C-O-C absorption (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, with the molecular ion peak matching the theoretical value (e.g., ~400–450 g/mol depending on substituents) .

Advanced Research Questions

Q. What computational docking methods are suitable for predicting biological activity, and how can Glide software enhance accuracy?

  • Glide Docking : Incorporates a hybrid scoring function combining empirical and force-field terms. The "Extra Precision" (XP) mode evaluates hydrophobic enclosure, hydrogen bonding, and desolvation effects to predict binding affinities .
  • Protocol :
    • Prepare the ligand and target protein (e.g., kinase or GPCR) using protein preparation workflows.
    • Perform grid generation around the active site.
    • Dock flexible ligands with Monte Carlo sampling to account for torsional variations .
  • Validation : Compare docking poses with crystallographic data (RMSD < 2.0 Å indicates high accuracy) .

Q. How do structural modifications at the benzylpiperidinyl or benzoate moieties influence biological activity?

  • Piperidine Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the benzyl position enhances enzyme inhibition (e.g., IC₅₀ values for kinase targets) by altering hydrophobic interactions .
  • Benzoate Substituents : Fluorination at the para position increases metabolic stability and bioavailability, as shown in analogues with logP reductions of ~0.5 units .
  • Methodology : Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular dynamics simulations to correlate structural changes with activity .

Q. What challenges arise in resolving crystallographic data using SHELX, and how can these be addressed?

  • Challenges : Poor diffraction quality due to flexible carbamoyl/formamido groups and twinning in crystals .
  • Solutions :
    • SHELXL : Refine anisotropic displacement parameters and apply TWIN/BASF commands for twinned data .
    • SHELXD/E : Use dual-space methods for experimental phasing when heavy atoms (e.g., S or Cl) are present .
  • Validation : Cross-check residual density maps (e.g., R-factor < 0.05) and validate with tools like PLATON .

Q. How can researchers analyze contradictory data regarding enzyme inhibition efficacy?

  • Experimental Variables : Control assay conditions (pH, temperature, co-solvents like DMSO ≤1%) to minimize variability .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to compare IC₅₀ values across studies. For example, discrepancies in IC₅₀ for kinase inhibition may arise from differences in ATP concentrations (1 mM vs. 10 μM) .
  • Structural Insights : Use X-ray crystallography or cryo-EM to confirm binding modes and identify allosteric effects .

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